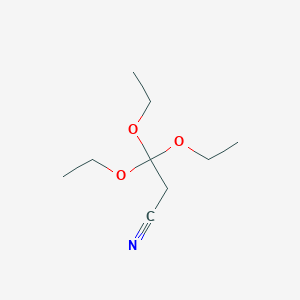

3,3,3-triethoxyPropanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3,3,3-triethoxypropanenitrile |

InChI |

InChI=1S/C9H17NO3/c1-4-11-9(7-8-10,12-5-2)13-6-3/h4-7H2,1-3H3 |

InChI Key |

UTEUOUAQXLDPJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC#N)(OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3,3 Triethoxypropanenitrile

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3,3,3-triethoxypropanenitrile (1) logically disconnects the orthoester functionality. The most direct disconnection is the C-O bonds of the triethoxy group, pointing towards an activated precursor that can react with ethanol (B145695). This leads to two primary retrosynthetic pathways.

Pathway A: Pinner Reaction Approach

This pathway involves the disconnection of the three C-O bonds, suggesting a nitrile precursor. The key transformation is the Pinner reaction, which converts a nitrile into an orthoester in the presence of an alcohol and an acid catalyst. wikipedia.orgrsc.org This identifies cyanoacetic acid or its derivatives as a potential starting material, which would require subsequent reaction with ethanol.

Pathway B: Nucleophilic Substitution Approach

An alternative disconnection involves the C-C bond between the C2 and C3 carbons. This would lead to a triethoxymethyl cation equivalent and a cyanide anion. However, the instability of such a cation makes this a less viable synthetic route. A more plausible approach involves a precursor with a suitable leaving group on the C3 carbon, which can be displaced by ethoxide ions. For instance, a 3,3,3-trihalopropanenitrile could serve as a precursor.

Based on established chemical principles, the Pinner reaction (Pathway A) represents a more feasible and widely documented method for the formation of orthoesters from nitriles. wikipedia.orggoogle.com Therefore, the primary precursors identified for the synthesis of this compound are a suitable C2-functionalized acetonitrile (B52724) derivative and ethanol.

Development of Catalyst-Mediated Pathways

The synthesis of orthoesters like this compound is often reliant on catalysis to proceed efficiently. Both homogeneous and heterogeneous catalytic systems have been explored for similar transformations.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the traditional method for the Pinner reaction. wikipedia.org This typically involves the use of a strong acid catalyst.

Hydrogen Chloride: Anhydrous hydrogen chloride (HCl) gas dissolved in an excess of the alcohol (in this case, ethanol) is the classic reagent for the Pinner reaction. wikipedia.org The reaction proceeds through the formation of an imidate hydrochloride intermediate, which then reacts with further ethanol to yield the orthoester. wikipedia.org

Sulfuric Acid: Concentrated sulfuric acid can also be employed as a catalyst. Its strong dehydrating properties can help to drive the equilibrium towards the formation of the orthoester.

Table 1: Comparison of Homogeneous Catalysts for Pinner Reaction

| Catalyst | Advantages | Disadvantages |

| Anhydrous HCl | High reactivity, well-established | Corrosive, requires specialized handling |

| Sulfuric Acid | Readily available, strong acid | Can lead to side reactions, difficult to remove |

The use of heterogeneous catalysts, which are in a different phase from the reactants, offers several advantages, including easier separation and potential for catalyst recycling.

Acidic Resins: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can be used to replace corrosive mineral acids. These materials possess sulfonic acid groups that can effectively catalyze the Pinner reaction.

Zeolites: These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. Their shape-selective properties could potentially offer enhanced selectivity in the synthesis.

The development of robust and recyclable heterogeneous catalysts is a key area of research for making the synthesis of orthoesters more environmentally friendly and cost-effective.

Exploration of Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable chemical processes.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the context of the Pinner reaction for synthesizing this compound, using an excess of ethanol not only serves as a reactant but also as the reaction solvent. rsc.org This approach minimizes the use of additional, potentially hazardous solvents. Recent studies on orthoester synthesis have demonstrated the feasibility of performing the Pinner reaction in the absence of additional solvents, which significantly improves the green credentials of the process. rsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Pinner reaction, in its ideal form for synthesizing this compound from a nitrile precursor and ethanol, exhibits good atom economy.

In this transformation, a significant portion of the atoms from the reactants are incorporated into the final product. The primary byproduct is ammonia (B1221849). By carefully selecting the starting materials and reaction conditions, the formation of other byproducts can be minimized, thereby maximizing the atom economy.

Stereochemical Control in Synthetic Routes

The introduction of a chiral center is a critical aspect of synthesizing many modern chemical compounds, particularly for applications in pharmaceuticals and materials science. For a molecule like this compound, achieving stereochemical control would involve the enantioselective or diastereoselective formation of a stereocenter, likely at a carbon atom adjacent to the nitrile group, should a substituent be present. The following subsections discuss potential strategies for achieving such control, based on established asymmetric synthesis methodologies for related nitrile compounds.

The development of catalytic asymmetric methods is a cornerstone of modern organic synthesis, offering efficient routes to enantiomerically enriched products. For the synthesis of a chiral derivative of this compound, several catalytic approaches could be envisioned.

One potential strategy involves the use of chiral metal catalysts in reactions that form a key bond in the molecule. For instance, asymmetric hydrocyanation of a suitable α,β-unsaturated precursor could theoretically be employed. While direct asymmetric hydrocyanation of an ethoxy-substituted alkene is not a commonly cited reaction, the principles of using chiral Lewis acid or transition metal complexes to deliver the cyanide group in a stereocontrolled manner are well-established for other substrates.

Another approach could be the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated nitrile. Chiral bifunctional organocatalysts, such as squaramides or thioureas, have been successfully used to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated nitriles, affording products with high enantioselectivity. gloveequipment.com This methodology could potentially be adapted for a precursor to this compound.

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries . This classical yet reliable method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of a chiral this compound derivative, a chiral alcohol could be used as a precursor to one of the ethoxy groups, or a chiral auxiliary could be attached to a different part of the molecule to direct a key bond-forming step.

Biocatalysis offers a powerful tool for stereoselective synthesis due to the inherent chirality of enzymes. Nitrile hydratases , for example, are enzymes that catalyze the hydration of nitriles to amides. nih.gov While this is a transformation of the nitrile group itself, other enzymes such as lipases or esterases could be employed in the kinetic resolution of a racemic mixture of a this compound precursor containing an ester or alcohol functionality. acs.org In a kinetic resolution, the enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

The following table summarizes potential stereoselective strategies for a hypothetical chiral derivative of this compound.

| Strategy | Description | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Hydrocyanation | Use of a chiral metal complex to deliver a cyanide group to a prochiral alkene precursor. | High catalytic efficiency, potential for high enantioselectivity. | Substrate scope may be limited; catalyst development may be required. |

| Organocatalytic Michael Addition | Employment of a chiral organocatalyst to direct the addition of a nucleophile to an α,β-unsaturated nitrile precursor. gloveequipment.com | Metal-free conditions, often high enantioselectivity. gloveequipment.com | Catalyst loading may be higher than with metal catalysts. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct a stereoselective reaction. | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic precursor. acs.org | High enantioselectivity under mild conditions. | Limited to 50% theoretical yield for the desired enantiomer. |

Scale-Up Considerations and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. While specific data on the scale-up of this compound is not available, general principles of process optimization for nitrile synthesis are highly relevant.

The choice of reagents and reaction conditions is critical for large-scale synthesis. For many nitrile syntheses, highly toxic cyanide sources such as sodium or potassium cyanide are used. libretexts.org On an industrial scale, the handling and quenching of large quantities of cyanide are significant safety concerns, necessitating specialized equipment and procedures. Alternative, safer cyanide-free methods are therefore highly desirable. rsc.org

The reaction temperature, pressure, and solvent must also be carefully controlled. Exothermic reactions require efficient heat management to prevent thermal runaways. The use of continuous flow reactors can offer significant advantages in this regard, as they provide better heat and mass transfer compared to traditional batch reactors. acs.orgrhhz.netnih.gov

To ensure consistent product quality and process efficiency, the implementation of Process Analytical Technology (PAT) is crucial. PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time. This allows for immediate adjustments to be made to the process, leading to improved control and a more robust manufacturing operation. For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy could potentially be used to monitor the concentration of reactants, intermediates, and the final product.

The following table outlines key considerations for the scale-up and process optimization of a generic nitrile synthesis, which would be applicable to this compound.

| Consideration | Key Aspects | Potential Solutions and Strategies |

| Reagent Selection and Safety | Toxicity of reagents (e.g., cyanide), handling of hazardous materials. libretexts.org | Use of less toxic cyanide sources, development of cyanide-free synthetic routes, implementation of robust safety protocols. rsc.org |

| Reaction Control | Heat management for exothermic reactions, precise control of reaction parameters. | Utilization of continuous flow reactors for improved heat and mass transfer, implementation of automated control systems. acs.orgrhhz.netnih.gov |

| Process Monitoring | Real-time analysis of critical process parameters to ensure consistency and quality. | Implementation of Process Analytical Technology (PAT) using spectroscopic or chromatographic techniques. |

| Purification and Isolation | Efficient removal of impurities and isolation of the final product. | Optimization of distillation, crystallization, or other purification methods; development of telescoped or one-pot processes to minimize intermediate isolations. |

| Economic and Environmental Factors | Cost of raw materials, energy consumption, waste generation. | Selection of cost-effective starting materials, optimization of reaction conditions to maximize yield and minimize energy input, development of greener synthetic routes. |

Reactivity and Mechanistic Investigations of 3,3,3 Triethoxypropanenitrile

Hydrolysis and Transacetalization Reactions

The orthoester group, characterized by a central carbon atom bonded to three ethoxy groups, is the primary site of hydrolytic and transacetalization reactivity. These reactions are typically catalyzed by acids, although base-mediated pathways can also be considered.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of orthoesters like 3,3,3-triethoxypropanenitrile is a well-established process that proceeds readily in mild aqueous acid. wikipedia.org The generally accepted mechanism involves a multi-step sequence initiated by protonation of one of the oxygen atoms. cdnsciencepub.com

The mechanism unfolds as follows:

Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, converting the alkoxy group into a good leaving group (ethanol). acs.org

Formation of a Dioxonium (B1252973) Ion: The departure of an ethanol (B145695) molecule leads to the formation of a resonance-stabilized dioxonium ion intermediate. This step is often the rate-determining step of the reaction. cdnsciencepub.comnih.gov

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the dioxonium ion. cdnsciencepub.com

Deprotonation: Loss of a proton from the resulting oxonium ion forms a hemiorthoester.

Further Reaction: The hemiorthoester is itself unstable in acidic conditions and rapidly undergoes further hydrolysis to yield the final ester product, in this case, ethyl 2-cyanoacetate, and two additional molecules of ethanol. wikipedia.org

| Step | Description | Intermediate/Product |

| 1 | Protonation of an ethoxy group | Protonated orthoester |

| 2 | Loss of ethanol | Dioxonium ion |

| 3 | Attack by water | Protonated hemiorthoester |

| 4 | Deprotonation | Hemiorthoester |

| 5 | Repetition of steps 1-4 | Ethyl 2-cyanoacetate + Ethanol |

Base-Catalyzed Hydrolysis Mechanisms

While acid catalysis is the predominant pathway for orthoester hydrolysis, a base-catalyzed mechanism can also be considered. This pathway is generally much slower and requires more stringent conditions compared to acid-catalyzed hydrolysis. Unlike ester saponification, where the carbonyl group provides a readily attackable electrophilic center, the orthoester carbon is less electrophilic. youtube.comstudysmarter.co.uk

A plausible, though less favorable, mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the central carbon atom. This would proceed via a high-energy pentacoordinate intermediate. Subsequent elimination of an ethoxide ion would lead to a hemiacetal ether, which would then be further hydrolyzed. The high activation energy associated with the initial nucleophilic attack on the sterically hindered and less electrophilic carbon makes this pathway kinetically disfavored. The reaction is generally considered to be irreversible due to the deprotonation of the final carboxylic acid product under basic conditions, though in this case, the product is an ester. chemistrysteps.com

Mechanistic Pathways of Ethoxy Group Exchange

Transacetalization, or the exchange of alkoxy groups, occurs when an orthoester is treated with an excess of a different alcohol under acidic conditions. nih.gov For this compound, reacting it with another alcohol (R'OH) in the presence of an acid catalyst would lead to the exchange of the ethoxy groups.

The mechanism is analogous to the initial steps of acid-catalyzed hydrolysis:

Protonation of an ethoxy group.

Elimination of an ethanol molecule to form the dioxonium ion.

Nucleophilic attack by the new alcohol (R'OH) instead of water.

Deprotonation to yield the new orthoester.

This process is an equilibrium, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing the displaced ethanol from the reaction mixture. This reaction highlights the dynamic covalent nature of orthoesters. acs.org

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic and susceptible to nucleophilic attack. ucalgary.caopenstax.org This reactivity allows for the conversion of the nitrile group into other important functional groups.

Direct Addition Reactions

Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add directly to the nitrile carbon. libretexts.org This reaction pathway leads to the formation of an intermediate imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgpearson.com

The mechanism proceeds as follows:

Nucleophilic Attack: The organometallic reagent adds to the electrophilic carbon of the C≡N triple bond.

Formation of Imine Anion Salt: This addition breaks the pi bond and forms a metal salt of an imine anion. The negative charge on the nitrogen prevents a second addition of the nucleophile. libretexts.org

Hydrolysis: Upon addition of water or dilute acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone.

For example, the reaction of this compound with a Grignard reagent followed by hydrolysis would yield a β-keto orthoester.

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine anion salt | β-Keto orthoester |

| Organolithium (RLi) | Imine anion salt | β-Keto orthoester |

| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary amine |

Another important direct addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (3,3,3-triethoxypropan-1-amine) through successive hydride additions. openstax.orglibretexts.org

Pinner Reaction Pathways and Derivatives

The Pinner reaction is a classic transformation of nitriles that occurs under acidic conditions in the presence of an alcohol. numberanalytics.comwikipedia.org It involves the reaction of a nitrile with an alcohol and a strong acid (typically anhydrous HCl) to form an imino ester salt, known as a Pinner salt. organic-chemistry.orgyoutube.com

For this compound, the Pinner reaction would involve the activation of the nitrile nitrogen by protonation, making the carbon atom highly electrophilic. numberanalytics.comnrochemistry.com Subsequent attack by an alcohol (e.g., ethanol) leads to the formation of the corresponding imidate hydrochloride salt.

These Pinner salts are valuable intermediates that can be converted into several derivatives: wikipedia.orgyoutube.com

Hydrolysis: Treatment with water hydrolyzes the Pinner salt to an ester. nrochemistry.com

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or an amine yields an amidine. nrochemistry.com

Alcoholysis: Reaction with an excess of alcohol can lead to the formation of an orthoester, although in the case of this compound, the starting material is already an orthoester.

The Pinner reaction is carried out under anhydrous conditions to prevent the premature hydrolysis of the Pinner salt intermediate. youtube.comnrochemistry.com This reaction provides a versatile method for elaborating the nitrile functionality into other useful chemical groups.

| Pinner Intermediate | Reagent | Resulting Functional Group |

| Imidate Hydrochloride (Pinner Salt) | Water | Ester |

| Imidate Hydrochloride (Pinner Salt) | Ammonia | Amidine |

| Imidate Hydrochloride (Pinner Salt) | Amine (R'NH₂) | N-Substituted Amidine |

| Imidate Hydrochloride (Pinner Salt) | Hydrogen Sulfide | Thioester |

Transformations Involving the Triethoxy Substituents

The three ethoxy groups on the central carbon atom of this compound are the primary sites of its reactivity under many conditions. These transformations typically proceed through the formation of a key intermediate, a dialkoxycarbenium ion, generated upon the departure of one of the ethoxy groups, usually facilitated by an acid catalyst.

Alkoxy Exchange Processes

Alkoxy exchange, or transesterification, is a characteristic reaction of orthoesters. In the presence of an acid catalyst, this compound can exchange its ethoxy groups with other alcohols. nih.govgoogle.com This process is reversible and can be driven to completion by using a large excess of the new alcohol or by removing ethanol as it is formed.

The mechanism, as illustrated with a generic alcohol (R'OH), is initiated by protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized dialkoxycarbenium ion. Nucleophilic attack by the new alcohol (R'OH) on this intermediate, followed by deprotonation, yields the new orthoester.

It is important to note that the presence of the electron-withdrawing nitrile group (-CN) is expected to decrease the reactivity of this compound in acid-catalyzed alkoxy exchange reactions. nih.gov This is because the nitrile group destabilizes the positively charged dialkoxycarbenium ion intermediate, thereby increasing the activation energy for its formation. Studies on other orthoesters have shown that those bearing electron-withdrawing substituents are less reactive than their electron-rich counterparts. nih.gov

Table 1: Representative Alkoxy Exchange Reactions of Orthoesters

| Orthoester | Alcohol | Catalyst | Product | Reference |

| Triethyl Orthoformate | Methanol | p-Toluenesulfonic acid | Trimethyl Orthoformate | google.com |

| Triethyl Orthoacetate | n-Propanol | Sulfuric Acid | Tri-n-propyl Orthoacetate | google.com |

| Trimethyl Orthobenzoate | Ethanol | HCl | Triethyl Orthobenzoate | semanticscholar.org |

This table presents analogous reactions of other orthoesters to illustrate the general principles of alkoxy exchange.

Formation of Cyclic Acetals and Ketals

When this compound is reacted with a diol (a molecule with two alcohol functional groups) in the presence of an acid catalyst, a cyclic acetal (B89532) or ketal can be formed. This intramolecular transesterification is a common and efficient method for the protection of diols or for the synthesis of cyclic orthoesters. researchgate.net

The reaction proceeds through a mechanism similar to alkoxy exchange. After the initial exchange with one of the diol's hydroxyl groups, the second hydroxyl group is positioned to attack the dialkoxycarbenium ion in an intramolecular fashion, leading to the formation of a stable five- or six-membered ring. The formation of these cyclic structures is often thermodynamically favored. For instance, reaction with 1,2-ethanediol (B42446) would yield a 2-cyano-2-ethoxy-1,3-dioxolane derivative.

Table 2: Formation of Cyclic Acetals from Orthoesters and Diols

| Orthoester | Diol | Catalyst | Product | Reference |

| Triethyl Orthoformate | 1,2-Ethanediol | BF3·OEt2 | 2-Ethoxy-1,3-dioxolane | researchgate.net |

| Triethyl Orthoacetate | 1,3-Propanediol | Amberlyst-15 | 2-Ethoxy-2-methyl-1,3-dioxane | nih.gov |

| 2,2-Diethoxypropane | 1,2-Pentanediol | Pyridinium p-toluenesulfonate | 2-Ethoxy-4-propyl-1,3-dioxolane | wikipedia.org |

This table showcases examples with other orthoesters to demonstrate the formation of cyclic acetals.

Investigations of Radical and Pericyclic Reactions

While ionic reactions dominate the chemistry of orthoesters, the potential for radical and pericyclic reactions involving this compound warrants consideration, although direct literature evidence is scarce.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. libretexts.orgbyjus.comimperial.ac.uklibretexts.orgbeilstein-journals.org The most relevant pericyclic reaction for orthoesters is the Johnson-Claisen rearrangement. However, this reaction typically requires an orthoester with a deprotonatable alpha-carbon, such as triethyl orthoacetate, to form a ketene (B1206846) acetal intermediate. Since this compound lacks an alpha-proton on the cyano-substituted carbon, it is not expected to undergo a classical Johnson-Claisen rearrangement.

Radical reactions involving orthoesters are not extensively documented. However, the presence of the nitrile group could potentially influence radical reactivity. Nitriles can undergo radical additions, and the stability of potential radical intermediates would be a key factor. nih.govnih.gov The initiation of radical processes would likely require specific radical initiators or photolytic/thermal conditions. For instance, a hypothetical radical-initiated process could involve the abstraction of a hydrogen atom from one of the ethoxy groups, leading to a carbon-centered radical that could undergo further transformations. However, without specific experimental data, this remains speculative.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry provides a powerful tool for understanding the mechanisms of reactions involving molecules like this compound, especially when experimental data is limited. nih.gov

Density Functional Theory (DFT) calculations can be employed to model the key intermediates and transition states in the reactions of this compound. For the acid-catalyzed alkoxy exchange, computational studies can quantify the destabilizing effect of the electron-withdrawing nitrile group on the dialkoxycarbenium ion intermediate. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This can provide insights into the reaction kinetics and thermodynamics.

Applications of 3,3,3 Triethoxypropanenitrile As a Versatile Synthetic Building Block

Role in the Construction of Heterocyclic Systems

The dual functionality of 3,3,3-triethoxypropanenitrile makes it a theoretically attractive precursor for heterocyclic synthesis. The orthoester can act as a masked carbonyl or carboxyl group, while the nitrile is a well-known participant in cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of compounds bearing both nitrile and orthoester functionalities with dinucleophilic reagents containing nitrogen is a powerful strategy for constructing nitrogen-containing heterocycles. semanticscholar.org By analogy with known reactions of similar substrates, this compound could potentially react with various nitrogen dinucleophiles to yield a range of important heterocyclic cores.

For instance, the condensation of orthoesters with hydrazines is a known method for the synthesis of pyrazoles. organic-chemistry.orgresearchgate.netyoutube.com It is plausible that this compound could react with hydrazine (B178648) or its derivatives. The reaction would likely proceed via initial attack of one nitrogen of the hydrazine on the electrophilic carbon of the orthoester, followed by cyclization involving the nitrile group to furnish a substituted pyrazole.

Similarly, the synthesis of pyrimidines can often be achieved by the reaction of amidines with β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.govorganic-chemistry.orgrsc.orgyoutube.com The orthoester moiety of this compound could serve as a synthetic equivalent of a β-keto ester. Its reaction with an amidine could, therefore, lead to the formation of a pyrimidine (B1678525) ring, a core structure found in many biologically active molecules.

| Dinucleophile | Predicted Heterocyclic Product | Analogous Reaction Reference |

| Hydrazine | Substituted Pyrazole | organic-chemistry.orgresearchgate.netyoutube.com |

| Amidines | Substituted Pyrimidine | nih.govnih.govorganic-chemistry.org |

| Hydroxylamine | Substituted Isoxazole | N/A |

This table presents potential heterocyclic products from the reaction of this compound with various dinucleophiles, based on analogous reactions.

Incorporation into Oxygen and Sulfur Heterocycles

The versatility of this compound could extend to the synthesis of oxygen and sulfur-containing heterocycles. The orthoester functionality is a key reactive site for these transformations.

The synthesis of oxazoles, for example, has been achieved through the reaction of nitriles with ketones or dicarbonyl compounds under various conditions. researchgate.netorganic-chemistry.orgresearchgate.netnih.govnih.gov It is conceivable that the orthoester of this compound could be hydrolyzed in situ to a β-keto ester, which could then react with a suitable reagent, or that the orthoester itself could react directly under Lewis acidic conditions to form an oxazole (B20620) ring.

For the synthesis of sulfur heterocycles, such as thiazoles, established methods often involve the reaction of thioamides with α-haloketones or related compounds. pharmaguideline.comresearchgate.netorganic-chemistry.orgresearchgate.netpurkh.com By analogy, this compound could potentially be converted into a reactive intermediate that, upon treatment with a sulfur source like a thioamide or Lawesson's reagent, could cyclize to form a thiazole (B1198619) derivative.

| Reagent Type | Predicted Heterocyclic Product | Analogous Reaction Reference |

| Hydrolysis/Lewis Acid | Substituted Oxazole | researchgate.netorganic-chemistry.orgnih.gov |

| Thioamides/Sulfur Reagents | Substituted Thiazole | pharmaguideline.comresearchgate.netorganic-chemistry.org |

This table outlines potential oxygen and sulfur heterocycles that could be synthesized from this compound, with references to similar known transformations.

Utilization in Carbon-Carbon Bond Forming Reactions

The nitrile group of this compound is a key handle for participating in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.

C-C Coupling Reactions

While direct palladium-catalyzed coupling reactions involving the C-CN bond are less common, the nitrile group can be a precursor to other functionalities that are more amenable to such reactions. For instance, the nitrile could be hydrolyzed to a carboxylic acid, which can then participate in various decarboxylative coupling reactions. Alternatively, the orthoester could be transformed to a halide, providing a handle for traditional cross-coupling reactions. More direct C-C bond formation can be envisaged through the activation of the α-position to the nitrile. organic-chemistry.orgorganic-chemistry.org

| Coupling Strategy | Potential Product Type | Analogous Reaction Reference |

| Hydrolysis and Decarboxylative Coupling | Substituted Ethane Derivative | N/A |

| α-Activation and Alkylation | α-Substituted Propanenitrile | organic-chemistry.org |

This table illustrates hypothetical C-C coupling strategies for this compound.

Reactions with Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard reagents and organolithium compounds, is a well-established method for the synthesis of ketones. libretexts.orgucalgary.camasterorganicchemistry.comchemistrysteps.comquimicaorganica.orglibretexts.orgchadsprep.com The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate furnishes a ketone.

It is highly probable that this compound would undergo a similar reaction. Treatment with an organometallic reagent (R-M) would likely yield an intermediate imine, which upon acidic workup would hydrolyze to produce a β,β,β-triethoxy ketone. This reaction would provide a straightforward route to a variety of substituted ketones bearing the triethoxyacetal functionality.

| Organometallic Reagent (R-M) | Intermediate Product | Final Product (after hydrolysis) | Analogous Reaction Reference |

| Grignard Reagent (R-MgX) | Imine anion | β,β,β-Triethoxy Ketone | libretexts.orgmasterorganicchemistry.comquimicaorganica.orglibretexts.orgchadsprep.com |

| Organolithium Reagent (R-Li) | Imine anion | β,β,β-Triethoxy Ketone | ucalgary.cachemistrysteps.com |

This table shows the expected products from the reaction of this compound with organometallic reagents, based on established nitrile chemistry.

Precursor for Complex Organic Architectures

The bifunctional nature of this compound makes it a potential starting material for the synthesis of more complex organic molecules. The orthoester can serve as a protected form of a carboxylic acid or an aldehyde, allowing for selective transformations at the nitrile end of the molecule. Following these transformations, the orthoester can be deprotected to reveal the second reactive site for further elaboration. This "latent functionality" approach is a powerful tool in multistep synthesis.

For example, the nitrile group could be reduced to a primary amine. This amine could then be used as a handle for the introduction of various substituents or for the construction of larger nitrogen-containing structures. Subsequent hydrolysis of the orthoester would then unmask a carboxylic acid or aldehyde functionality, providing a route to complex, polyfunctional molecules. The use of orthoesters as protecting groups and synthetic precursors is well-documented in the synthesis of complex natural products and other intricate organic structures. rsc.orgresearchgate.net

Scaffold for Natural Product Synthesis (Analogue Studies)

While direct application of this compound in the total synthesis of natural products is not yet extensively documented, its structural motifs are present in a variety of bioactive molecules. The orthoester and nitrile functionalities offer handles for constructing analogues of natural products, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. nih.gov

Orthoesters, in general, have been utilized in the synthesis of several natural products. nih.gov For instance, they have been key components in the total synthesis of complex molecules like the marine natural product palytoxin (B80417) and the fungal metabolite marasmic acid. nih.gov The stability of the orthoester group to a range of reaction conditions, followed by its mild conversion to an ester, makes it an attractive protecting group or a latent carboxylic acid functionality. wikipedia.orgresearchgate.net

In the context of analogue studies, this compound could serve as a scaffold to introduce a protected β-keto ester or a related structural unit. The nitrile group, a common feature in many natural products, can be transformed into various other functional groups, including amines, amides, and carboxylic acids, or it can be a key pharmacophore itself. researchgate.netrcsi.com The closely related 3,3-diethoxypropionitrile has been used in the preparation of biologically active compounds such as p38α mitogen-activated protein kinase inhibitors, highlighting the potential of such scaffolds in medicinal chemistry. nbinno.comtheclinivex.com

Table 1: Potential Transformations of this compound for Natural Product Analogue Synthesis

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application in Analogue Synthesis |

| This compound | 1. Mild Acid Hydrolysis2. Decarboxylation | β-Keto Nitrile | Introduction of a key structural motif found in various alkaloids and polyketides. |

| This compound | 1. Reduction of Nitrile (e.g., H₂, Raney Ni)2. Acid Hydrolysis of Orthoester | β-Amino Ester | Synthesis of β-amino acid derivatives, which are components of numerous bioactive peptides. |

| This compound | 1. Grignard Reagent Addition to Nitrile2. Hydrolysis | β-Keto Orthoester | Access to functionalized ketones for further elaboration into complex natural product backbones. |

The ability to selectively manipulate the nitrile and orthoester functionalities would allow chemists to generate a library of analogues from a single, versatile starting material, facilitating the exploration of chemical space around a natural product pharmacophore.

Design of Functional Organic Materials (Precursor Design)

The unique electronic and structural properties of the orthoester and nitrile groups also make this compound a candidate for the design of novel functional organic materials. Orthoesters have been investigated for their role in creating dynamic covalent bonds, which are essential for the development of self-healing materials, adaptive supramolecular assemblies, and controlled-release systems. acs.orgnih.gov

The hydrolysis of the orthoester moiety can be triggered under specific pH conditions, leading to a change in the material's properties. acs.org This responsiveness can be harnessed in applications such as drug delivery, where the payload is released in the acidic environment of a tumor or specific cellular compartments. The nitrile group, with its strong dipole moment, can influence the photophysical and electronic properties of a material. nih.gov Nitrile-containing compounds are known to be used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

Table 2: Potential Applications of this compound in Functional Material Design

| Material Type | Role of this compound | Key Functional Group(s) | Potential Properties and Applications |

| pH-Responsive Polymers | Monomer or cross-linker | Orthoester | Degradable hydrogels for drug delivery or tissue engineering. |

| Supramolecular Gels | Gelator precursor | Orthoester, Nitrile | Stimuli-responsive soft materials with tunable properties. |

| Organic Semiconductors | Building block for conjugated systems | Nitrile | Components for organic electronics, such as transistors and sensors. |

| Porous Organic Frameworks | Linker precursor | Nitrile, Carboxylate (from orthoester) | Materials for gas storage and separation. |

By incorporating this compound into larger molecular or polymeric structures, materials with tailored properties can be designed. For example, polymerization of a derivative of this compound could lead to a polymer with orthoester side chains that can be cleaved to alter the polymer's solubility or mechanical properties on demand.

Development of Novel Reagents and Intermediates in Multi-Step Syntheses

Beyond its direct use in the synthesis of target molecules, this compound can serve as a precursor to novel reagents and as a key intermediate in complex multi-step synthetic sequences. libretexts.orgyoutube.comyoutube.com The combination of the orthoester and nitrile groups allows for a variety of transformations to generate other useful synthetic building blocks.

For instance, hydrolysis of the orthoester followed by decarboxylation would yield cyanoacetaldehyde, a highly reactive dicarbonyl equivalent. The related 3,3-diethoxypropionitrile is a stable precursor to cyanomalondialdehyde. sigmaaldrich.com These types of intermediates are valuable in the synthesis of heterocyclic compounds, such as pyrimidines, pyridines, and pyrroles, which are core structures in many pharmaceuticals and agrochemicals. scbt.comnih.gov A patent describes the synthesis of 3,3-diethoxypropionitrile from acetonitrile (B52724) and carbon monoxide, indicating the industrial relevance of such intermediates. google.comgoogle.com

The nitrile group can be readily converted to an imino ether, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles. The orthoester, being stable to many non-acidic reagents, can be carried through several synthetic steps before being unmasked to reveal a carboxylic acid or ester functionality. This orthogonality is a key principle in modern multi-step synthesis. youtube.com

Table 3: Examples of Intermediates and Reagents Derived from this compound

| Derived Intermediate/Reagent | Synthetic Transformation | Potential Application |

| Cyanoacetaldehyde | Mild acid hydrolysis | Synthesis of heterocycles (e.g., pyridines, pyrimidines). |

| Ethyl 3,3-diethoxypropanoate | Selective hydrolysis of the nitrile | Building block for β-hydroxy esters and other functionalized molecules. |

| 3,3,3-Triethoxypropan-1-amine | Reduction of the nitrile | Precursor for the synthesis of complex amines and alkaloids. |

| 1,1,1-Triethoxy-3-oxopropane-2-carbonitrile | α-functionalization | A versatile intermediate for further synthetic elaboration. |

Theoretical and Computational Studies on 3,3,3 Triethoxypropanenitrile

Prediction of Reactivity and Selectivity Profiles:Computational models are often used to predict how and where a molecule is likely to react. For 3,3,3-triethoxypropanenitrile, no such predictive studies on its reactivity or the selectivity of its potential reactions were discovered.

Reaction Mechanism Simulations

The synthesis of nitriles and their derivatives often involves intricate reaction pathways. Simulating these reaction mechanisms provides a step-by-step understanding of how reactants transform into products. For this compound, computational models can map out the potential energy surface of its formation and subsequent reactions.

A plausible synthetic route that could be modeled involves the reaction of a suitable precursor with an ethoxide source. For instance, the reaction of acetonitrile (B52724) with carbon monoxide and an alkali metal salt of a C1-C4 alcohol has been used in the synthesis of related compounds like 3,3-diethoxypropionitrile. google.comgoogle.com In such a process, a key intermediate, 3-hydroxy vinyl cyanide sodium salt (NaOCH=CHCN), is formed. google.comgoogle.com Subsequent reaction in an acidic alcohol medium leads to the final product. google.com

Activation Energy Calculations

Activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. unizin.org It represents the minimum energy required for a reaction to occur. youtube.com Computational chemistry provides robust methods for calculating activation energies, which are often difficult to determine experimentally.

The Arrhenius equation, k = Ae^(-Ea/RT), mathematically relates the rate constant (k) of a reaction to the activation energy (Ea), the absolute temperature (T), and the pre-exponential factor (A). unizin.orglibretexts.org By calculating the energies of the reactants and the transition state, the activation energy for a specific reaction step can be determined.

For the formation of this compound, activation energy calculations can pinpoint the rate-determining step of the synthesis. This information is invaluable for controlling reaction kinetics and improving yield.

Table 1: Hypothetical Activation Energies for a Multi-step Reaction

| Reaction Step | Reactants | Transition State | Products | Calculated Activation Energy (kJ/mol) |

| 1 | Acetonitrile + CO + Sodium Ethoxide | TS1 | Intermediate 1 | 75 |

| 2 | Intermediate 1 + Ethanol (B145695) (acidic) | TS2 | This compound | 55 |

Spectroscopic Parameter Predictions (Computational Models)

Computational models are instrumental in predicting various spectroscopic parameters, which aids in the characterization and identification of molecules. unibo.it These predictions can be compared with experimental spectra to confirm the structure of a compound.

For this compound, computational methods can predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of IR absorption bands. Key functional groups, such as the nitrile (C≡N) and ether (C-O-C) linkages, would have characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the atoms.

Raman spectra: Similar to IR spectroscopy, Raman spectra provide information about molecular vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) |

| ¹H (CH₂) | 3.6 - 3.8 |

| ¹H (CH₃) | 1.2 - 1.4 |

| ¹³C (C≡N) | 115 - 120 |

| ¹³C (C(OEt)₃) | 95 - 105 |

| ¹³C (CH₂) | 60 - 65 |

| ¹³C (CH₃) | 15 - 20 |

| C≡N stretch | 2240 - 2260 |

| C-O stretch | 1050 - 1150 |

These are predicted ranges based on typical values for similar functional groups.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, intermolecular interactions, and transport properties.

For this compound, MD simulations can be employed to study:

Conformational analysis: The three ethoxy groups can rotate around the C-O bonds, leading to various conformers. MD simulations can explore the conformational landscape and identify the most stable structures.

Solvation effects: The behavior of this compound in different solvents can be simulated to understand solvent-solute interactions and their impact on reactivity and properties.

Interactions with other molecules: In a mixture, MD simulations can elucidate the interactions between this compound and other components, which is crucial for understanding its behavior in complex systems. nih.gov

These simulations offer insights into the macroscopic properties of the substance based on its microscopic dynamics.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. For 3,3,3-triethoxypropanenitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Organic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), typically reported in parts per million (ppm). The protons on the carbon adjacent to the ether oxygen in the ethoxy groups are expected to be shifted downfield, typically appearing in the 3.4 to 4.5 δ region. pressbooks.pub The methylene (B1212753) protons (CH₂) of the ethoxy groups would likely appear as a quartet due to coupling with the neighboring methyl protons, while the methyl protons (CH₃) would present as a triplet. The methylene protons of the propanenitrile backbone, adjacent to the nitrile group, would also exhibit a distinct chemical shift. The integration of the peak areas would correspond to the ratio of the number of protons in each unique environment.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) typically absorbs in the range of 115 to 130 δ. libretexts.orgopenstax.org The carbon atoms of the ethoxy groups that are directly bonded to oxygen will be deshielded and appear in the 50 to 80 δ range. pressbooks.pub The orthoester carbon, bonded to three oxygen atoms, would exhibit a characteristic downfield shift. The application of advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. acs.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -O-CH₂ -CH₃ | 3.5 - 3.8 | Quartet |

| ¹H | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| ¹H | CH₂ -CN | 2.5 - 2.8 | Singlet |

| ¹³C | C ≡N | 115 - 120 | - |

| ¹³C | -O-CH₂ -CH₃ | 58 - 62 | - |

| ¹³C | -O-CH₂-CH₃ | 14 - 16 | - |

| ¹³C | CH₂ -CN | 20 - 25 | - |

| ¹³C | C (OEt)₃ | 110 - 115 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR spectroscopy is particularly useful for identifying the nitrile (C≡N) and ether (C-O) functionalities in this compound. The carbon-nitrogen triple bond of a nitrile exhibits a strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹ for saturated nitriles. spectroscopyonline.com This distinct peak is highly diagnostic for the presence of the nitrile group. libretexts.orgopenstax.orgspectroscopyonline.com The C-O single bond stretching vibrations of the ether linkages are expected to produce strong absorptions in the fingerprint region, generally between 1050 and 1150 cm⁻¹. pressbooks.pub The presence of multiple ether bonds might result in a broad and complex band in this region.

Raman spectroscopy can also be used to detect these functional groups. The C≡N stretch is also Raman active and would appear in a similar spectral region as in the IR spectrum. The symmetric stretching of the C-O-C bonds in the triethoxy group may give rise to a characteristic Raman signal.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Ether (C-O) | Stretch | 1050 - 1150 | Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₉H₁₇NO₃). acs.org

Electron ionization (EI) is a common ionization method that can lead to extensive fragmentation, providing valuable structural information. The fragmentation pattern of this compound would likely involve the loss of ethoxy groups (-OCH₂CH₃) and other characteristic fragments. The study of orthoester fragmentation patterns often reveals complex rearrangements. nih.gov

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. acs.orgnih.gov Tandem mass spectrometry (MS/MS) could be further utilized to fragment the parent ion and elucidate the connectivity of the molecule, confirming the presence of the triethoxypropyl and nitrile moieties.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov Method development would involve optimizing several parameters to achieve good separation and peak shape.

A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), would likely provide good resolution. chromatographyonline.com The oven temperature program would need to be carefully controlled, starting at a lower temperature and ramping up to ensure the separation of volatile impurities from the target compound. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation of the orthoester. dss.go.th A flame ionization detector (FID) would be a suitable detector due to its high sensitivity for organic compounds. For more selective detection, a nitrogen-phosphorus detector (NPD) could be employed, which is highly sensitive to nitrogen-containing compounds like nitriles. nih.gov Headspace GC could also be a valuable technique for analyzing volatile impurities in the sample. nih.gov

Table 3: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comwikipedia.orgsciencemuseum.org.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. youtube.comwikipedia.org Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics by examining the crystallographic data of related aliphatic nitriles and compounds containing trialkoxy-substituted carbons.

The crystal structure of a simple aliphatic nitrile, propionitrile (B127096) (CH₃CH₂CN), has been determined using synchrotron powder X-ray diffraction. researchgate.net This analysis revealed that propionitrile crystallizes in the orthorhombic space group Pnma. The study of such fundamental structures provides a baseline for understanding the packing and intermolecular interactions in more complex nitriles.

For this compound, the presence of the bulky and flexible triethoxy groups would significantly influence the crystal packing. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the ethoxy groups. The central quaternary carbon, bonded to three oxygen atoms and the cyanomethylene group, would exhibit a tetrahedral geometry. Intermolecular interactions in the crystal lattice would likely be dominated by weak van der Waals forces and potentially weak C-H···N or C-H···O hydrogen bonds, which are common in the crystal structures of nitriles and ethers.

To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for organic molecules.

| Parameter | Hypothetical Value for this compound |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 15.0 - 18.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z (molecules per unit cell) | 4 |

| Density (calculated, g/cm³) | 1.05 - 1.15 |

Note: This table is illustrative and does not represent experimentally determined data for this compound.

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its conformational preferences and the nature of its intermolecular interactions in the solid state.

In Situ Monitoring of Reactions (e.g., Online Spectroscopy)

The ability to monitor chemical reactions in real-time is a powerful tool for mechanistic investigation and process optimization. nih.govresearchgate.net In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly well-suited for this purpose as they can provide continuous data on the concentrations of reactants, intermediates, and products without the need for sampling. youtube.comnih.govnih.govresearchgate.netspectroscopyonline.com

The synthesis of this compound, which could potentially involve the cyanoethylation of an orthoester or the reaction of a trialkoxy carbenium ion with a cyanide source, would be an ideal candidate for in situ monitoring.

In Situ FTIR Spectroscopy:

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a robust technique for monitoring liquid-phase reactions. researchgate.net An ATR probe can be directly immersed into the reaction mixture, allowing for the continuous acquisition of infrared spectra. For the synthesis of this compound, specific vibrational bands could be monitored to track the progress of the reaction.

| Functional Group | Characteristic IR Band (cm⁻¹) | Monitored Change |

| Nitrile (C≡N) | 2240 - 2260 | Appearance and increase in intensity |

| Orthoester (C-O) | 1050 - 1150 (strong, broad) | Change in band shape and position upon reaction |

| Reactant (e.g., C=C) | 1620 - 1680 (if applicable) | Disappearance of the band |

The hydrolysis of the orthoester group in this compound under acidic conditions could also be monitored by in situ FTIR. nih.govacs.org This would involve observing the disappearance of the characteristic C-O stretching bands of the orthoester and the appearance of bands corresponding to the resulting ester and alcohol. nih.govacs.org

Online Raman Spectroscopy:

Raman spectroscopy is another powerful tool for online reaction monitoring, offering complementary information to FTIR. nih.govresearchgate.netspectroscopyonline.compnnl.gov It is particularly advantageous for monitoring reactions in aqueous media and for observing non-polar functional groups that are weak absorbers in the infrared. The nitrile group, with its symmetric stretch, typically gives a strong and sharp Raman signal.

| Functional Group | Characteristic Raman Shift (cm⁻¹) | Monitored Change |

| Nitrile (C≡N) | 2240 - 2260 | Appearance and increase in intensity |

| C-C skeletal vibrations | 800 - 1200 | Changes in the skeletal fingerprint of the molecule |

By combining data from in situ FTIR and Raman spectroscopy, a comprehensive kinetic and mechanistic profile of reactions involving this compound can be developed. This dual spectroscopic approach allows for the simultaneous monitoring of multiple species and can help to identify transient intermediates that might be missed by offline analysis methods. americanpharmaceuticalreview.com The real-time data obtained from these techniques are invaluable for ensuring reaction completion, controlling impurity profiles, and scaling up chemical processes safely and efficiently. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. youtube.com An asymmetric synthesis of 3,3,3-triethoxypropanenitrile, or its use in generating chiral downstream products, remains an underexplored frontier.

Future research could focus on:

Chiral Catalysis: The development of catalytic systems for the enantioselective synthesis of precursors to this compound is a primary objective. This could involve the use of chiral Lewis acids or organocatalysts to control the stereochemistry during the formation of the carbon backbone. youtube.comyoutube.com For instance, an asymmetric Strecker reaction on a related ketene (B1206846) acetal (B89532) could theoretically produce a chiral precursor. nih.gov

Chiral Auxiliaries: Another viable strategy involves the use of chiral auxiliaries. youtube.com Attaching a chiral auxiliary to a precursor molecule could direct the stereochemical outcome of subsequent reactions, with the auxiliary being removed in a later step to yield the desired enantiomerically enriched product.

Kinetic Resolution: If a racemic mixture of a this compound derivative can be synthesized, enzymatic or chemical kinetic resolution could be employed to selectively react with one enantiomer, leaving the other in high enantiomeric excess.

Investigation of Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods, often enabling unique chemical transformations under mild conditions. researchgate.net

Photocatalysis: The C-H bonds on the ethoxy groups or the α-carbon could be targets for photocatalytic functionalization. Using a suitable photocatalyst and light energy, it may be possible to introduce new functional groups, such as alkyl or aryl moieties, without the need for pre-functionalized starting materials.

Electrocatalysis: Electrosynthesis provides a powerful tool for oxidation and reduction reactions. nih.gov The nitrile group in this compound could be a target for electrocatalytic reduction to a primary amine, a valuable functional group in organic synthesis. researchgate.net Conversely, the orthoester could be manipulated under specific electrochemical conditions. These methods avoid harsh chemical reductants or oxidants, aligning with the principles of green chemistry.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, has emerged as a superior method for chemical manufacturing, offering enhanced safety, scalability, and process control compared to traditional batch chemistry. rsc.orgrsc.org

The synthesis of nitriles and orthoesters can involve hazardous reagents or exothermic reactions, making them ideal candidates for flow chemistry. dtu.dkresearchgate.net

Potential advantages for this compound include:

Improved Safety: The Pinner reaction, a common method for orthoester synthesis from nitriles, often uses anhydrous hydrogen chloride, which is hazardous to handle in large quantities in a batch reactor. wikipedia.org A flow system would minimize the amount of hazardous material present at any given time.

Enhanced Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. uc.pt

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using a larger reactor, bypassing the challenges associated with scaling up batch reactions. rsc.org A recent study demonstrated the scalability of a cyanide-free nitrile synthesis using flow chemistry, achieving a throughput of 8.8 g/h. rsc.org

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for this compound Synthesis |

| Safety | Higher risk with hazardous reagents (e.g., HCl) | Minimized reagent volume, contained system | Safer handling of Pinner reaction conditions. rsc.orgwikipedia.org |

| Heat Transfer | Often inefficient, risk of hotspots | High surface-area-to-volume ratio, excellent control | Better management of exothermic steps. rsc.org |

| Scalability | Complex, requires re-optimization | Linear, based on time or reactor size | Straightforward production scale-up. rsc.orgdtu.dk |

| Reproducibility | Can be variable batch-to-batch | High, due to precise process control | Consistent product quality. rsc.org |

Computational Design of Enhanced Derivatives and Analogues

Computational chemistry is a powerful tool for predicting the properties of molecules and designing new ones with enhanced characteristics before committing to laboratory synthesis. nih.gov

Future research could leverage computational methods to:

Predict Reactivity: Density Functional Theory (DFT) and other methods can model the electron distribution and orbital energies of this compound, predicting its reactivity towards various reagents.

Design Novel Analogues: By computationally modifying the structure (e.g., replacing ethoxy groups with other alkoxy groups or introducing substituents on the propane (B168953) backbone), researchers can design new analogues with tailored properties, such as enhanced stability, different solubility, or unique reactivity profiles. mdpi.comnih.gov

Screen for Applications: Virtual screening can be used to predict the binding affinity of designed analogues to biological targets or their suitability for specific material science applications, accelerating the discovery process.

| Analogue | Modification | Predicted Property Enhancement (Hypothetical) | Potential Application |

| Fluoro-analogue | Replacement of ethoxy with fluoroalkoxy groups | Increased thermal and chemical stability | High-performance materials, stable intermediates. |

| Aryl-analogue | Introduction of an aryl group on the backbone | Altered electronic properties, potential for π-π stacking | Organic electronics, advanced polymers. |

| Long-chain alkyl | Replacement of ethyl with longer alkyl chains | Increased lipophilicity, altered solubility | Specialty lubricants, phase-transfer agents. |

Development of Novel Applications in Niche Chemical Syntheses

The dual functionality of this compound makes it a potentially versatile building block for the synthesis of complex molecules.

Heterocycle Synthesis: Orthoesters are well-established reagents in the synthesis of heterocyclic compounds, such as imidazoles, oxazoles, and pyrimidines. semanticscholar.org The nitrile group can either be retained as a functional handle or participate in the cyclization. The unique structure of this compound could provide access to novel heterocyclic scaffolds.

Protected Acyl Cyanide Equivalent: The molecule can be viewed as a protected form of an acyl cyanide. The orthoester can be hydrolyzed under acidic conditions to reveal an ester, while the nitrile remains available for other transformations. wikipedia.org This orthogonal reactivity could be exploited in multi-step syntheses.

Precursor to Functionalized Monomers: After transformation of the nitrile group (e.g., to an amine or carboxylic acid), the resulting molecule could serve as a monomer for the synthesis of specialty polymers with unique properties conferred by the orthoester moiety, such as degradability or post-polymerization modification capability.

Q & A

What are the optimized synthetic routes for 3,3,3-triethoxypropanenitrile, and how can reaction conditions be tailored to improve yield?

The synthesis of ethoxy-substituted propanenitriles typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(4-ethoxyphenoxy)propanenitrile are synthesized via base-catalyzed reactions (e.g., potassium carbonate) between phenols and acrylonitrile derivatives under controlled temperatures (60–80°C) . For this compound, a plausible route involves the reaction of cyanopropane derivatives with triethyl orthoacetate in the presence of acid catalysts. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios of alkoxy groups, and inert atmosphere conditions to minimize side reactions. Purity (>95%) can be achieved through fractional distillation or silica gel chromatography .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR to identify ethoxy proton signals (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) and nitrile carbon (C NMR δ 115–120 ppm).

- IR Spectroscopy : Strong absorption at ~2240 cm (C≡N stretch) and 1100–1250 cm (C-O-C stretches).

- GC-MS/HPLC : For purity assessment, use polar stationary phases (e.g., Zorbax Eclipse Plus C18) with UV detection at 210–230 nm .

How does the reactivity of this compound differ in acidic vs. basic environments?

Under acidic conditions, the nitrile group may hydrolyze to carboxylic acids, while the ethoxy groups could undergo protonation, leading to ether cleavage. In basic environments (e.g., NaOH/EtOH), the compound may remain stable but participate in nucleophilic substitutions if electrophilic sites are accessible. Comparative studies on similar nitriles show pH-dependent stability, with degradation rates increasing below pH 3 or above pH 10 .

What safety protocols are critical when handling this compound in lab settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from heat/oxidizers. Refer to SDS guidelines for analogous nitriles, which recommend storage at 2–8°C in darkness .

How can computational methods predict the thermodynamic stability and reaction pathways of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (e.g., C-O vs. C-CN bonds) and predict intermediates in hydrolysis or substitution reactions. Thermodynamic data (e.g., ΔfH° gas phase) for simpler nitriles like propanenitrile (∆fH° = 64.2 kJ/mol) provide benchmarks for extrapolation .

What structural analogs of this compound have been studied, and how do their properties compare?

Analogues like 3-hydroxy-3,3-diphenylpropanenitrile exhibit enhanced solubility due to polar hydroxyl groups, whereas triethoxy substitution increases hydrophobicity. Comparative reactivity studies show ethoxy groups reduce electrophilicity at the nitrile carbon compared to halogenated analogs .

How does prolonged storage affect the stability of this compound, and what stabilizers are effective?

Degradation via moisture absorption or oxidation can form byproducts like propionic acid derivatives. Stability tests under accelerated conditions (40°C/75% RH) suggest adding antioxidants (e.g., BHT at 0.1% w/w) and molecular sieves to absorb moisture .

What role does this compound play in multicomponent reactions (MCRs) for heterocyclic synthesis?

The nitrile group can act as a dipolarophile in cycloadditions (e.g., with azides to form tetrazoles) or participate in Strecker-like reactions to generate α-aminonitriles. Ethoxy groups may sterically hinder reactivity, requiring catalysts like Lewis acids (e.g., ZnCl) .

What advanced methods validate the purity of this compound beyond standard HPLC?

- Elemental Analysis (EA) : Verify C, H, N content within ±0.3% of theoretical values.

- Differential Scanning Calorimetry (DSC) : Assess melting points and detect polymorphic impurities.

- Mass Spectrometry Imaging (MSI) : Map spatial distribution in complex matrices .

How can kinetic isotope effects (KIEs) elucidate the mechanism of nitrile group transformations?

Deuterium labeling at the β-position of the nitrile can reveal whether hydrogen transfer steps are rate-limiting in reactions like hydrolysis. KIEs >1 indicate significant bond-breaking in the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.